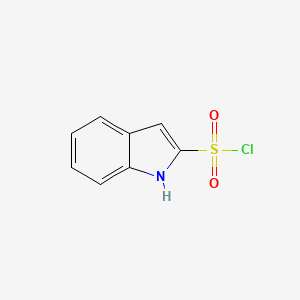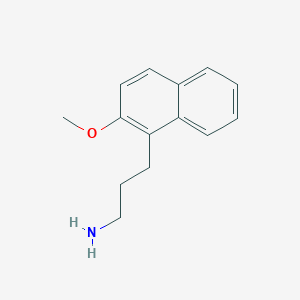![molecular formula C16H17N3O3 B15311521 N'-[2-(3,5-dimethylphenoxy)acetyl]pyridine-2-carbohydrazide CAS No. 923779-39-9](/img/structure/B15311521.png)
N'-[2-(3,5-dimethylphenoxy)acetyl]pyridine-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[2-(3,5-dimethylphenoxy)acetyl]pyridine-2-carbohydrazide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a carbohydrazide group, and a dimethylphenoxyacetyl moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(3,5-dimethylphenoxy)acetyl]pyridine-2-carbohydrazide typically involves the reaction of 2-(3,5-dimethylphenoxy)acetic acid with pyridine-2-carbohydrazide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of N’-[2-(3,5-dimethylphenoxy)acetyl]pyridine-2-carbohydrazide may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of automated systems for reagent addition and product isolation can enhance efficiency and consistency in production .
Analyse Des Réactions Chimiques
Types of Reactions
N’-[2-(3,5-dimethylphenoxy)acetyl]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
N’-[2-(3,5-dimethylphenoxy)acetyl]pyridine-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-[2-(3,5-dimethylphenoxy)acetyl]pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[2-(3,5-dimethylphenoxy)acetyl]-1-benzofuran-2-carbohydrazide
- N’-[2-(3,5-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide
- N’-[2-(3,5-dimethylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
Uniqueness
Compared to similar compounds, N’-[2-(3,5-dimethylphenoxy)acetyl]pyridine-2-carbohydrazide stands out due to its unique combination of a pyridine ring and a dimethylphenoxyacetyl moiety.
Propriétés
Numéro CAS |
923779-39-9 |
|---|---|
Formule moléculaire |
C16H17N3O3 |
Poids moléculaire |
299.32 g/mol |
Nom IUPAC |
N'-[2-(3,5-dimethylphenoxy)acetyl]pyridine-2-carbohydrazide |
InChI |
InChI=1S/C16H17N3O3/c1-11-7-12(2)9-13(8-11)22-10-15(20)18-19-16(21)14-5-3-4-6-17-14/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) |
Clé InChI |
AVLKHFXPOOVFBL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)OCC(=O)NNC(=O)C2=CC=CC=N2)C |
Solubilité |
28.5 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



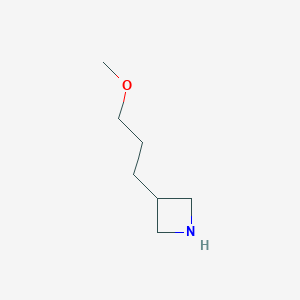



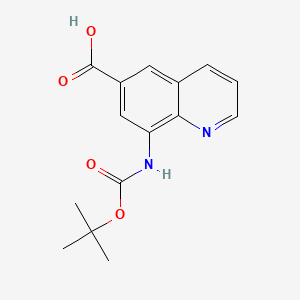

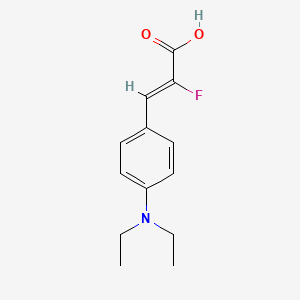
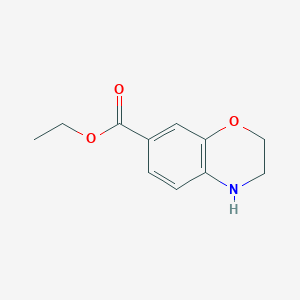
![2-[(E)-2-(3,4-dihydro-2H-pyran-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15311484.png)
![6-amino-1H,5H-imidazo[1,2-a]pyrimidin-5-onedihydrobromide](/img/structure/B15311488.png)
